molecular formula C6H9N5 B15245750 2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine

2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine

Cat. No.: B15245750
M. Wt: 151.17 g/mol
InChI Key: YLTWQISXMLYDCF-UHFFFAOYSA-N
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Description

2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine is a heterocyclic compound that belongs to the class of pyrazolo-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridines with nitriles, followed by cyclization using hydroxylamine . Another approach includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl) or manganese dioxide (MnO2) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects .

Comparison with Similar Compounds

2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

IUPAC Name

2-ethyl-3H-pyrazolo[1,5-b][1,2,4]triazol-7-amine

InChI

InChI=1S/C6H9N5/c1-2-5-9-6-4(7)3-8-11(6)10-5/h3H,2,7H2,1H3,(H,9,10)

InChI Key

YLTWQISXMLYDCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=NN2N1)N

Origin of Product

United States

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